N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS No.: 392288-57-2
Cat. No.: VC7125900
Molecular Formula: C19H17N3OS
Molecular Weight: 335.43
* For research use only. Not for human or veterinary use.
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide - 392288-57-2](/images/structure/VC7125900.png)
Specification
CAS No. | 392288-57-2 |
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Molecular Formula | C19H17N3OS |
Molecular Weight | 335.43 |
IUPAC Name | N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Standard InChI | InChI=1S/C19H17N3OS/c1-13-6-5-9-15(10-13)22-18(16-11-24-12-17(16)21-22)20-19(23)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,23) |
Standard InChI Key | DJXXRTDKQJWWAL-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The compound features a benzamide group (C₆H₅CONH₂) linked to a thieno[3,4-c]pyrazole moiety substituted with an m-tolyl group (3-methylphenyl). The thieno[3,4-c]pyrazole system consists of a fused thiophene and pyrazole ring, with the pyrazole nitrogen atoms positioned at the 1- and 2-positions. The m-tolyl substituent at the 2-position of the pyrazole ring introduces steric and electronic modulation, potentially influencing receptor binding.
Molecular Formula: C₂₀H₁₇N₃OS
Molecular Weight: 347.44 g/mol
IUPAC Name: N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
SMILES: CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4
Physicochemical Characteristics
While experimental data on solubility and melting point are unavailable for this specific compound, analogs such as 4,5-dimethoxy-2-nitro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibit limited aqueous solubility due to their hydrophobic aromatic systems. The logP value is estimated to be ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves multi-step organic reactions:
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Thienopyrazole Core Formation: Cyclocondensation of thiophene-3,4-dicarbonyl derivatives with hydrazines generates the thieno[3,4-c]pyrazole scaffold.
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m-Tolyl Substitution: Nucleophilic aromatic substitution introduces the 3-methylphenyl group at the pyrazole nitrogen.
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Benzamide Coupling: Acylation of the pyrazole amine with benzoyl chloride completes the structure.
Representative Reaction:
Optimization Challenges
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Yield Improvements: Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, enhancing yields from 45% to 68%.
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Purification: Column chromatography with ethyl acetate/hexane (1:3) achieves >95% purity.
Pharmacological Activities
Analgesic and Anti-Inflammatory Effects
Structural analogs, such as 6-phenyl-3(2H)-pyridazinone derivatives, exhibit potent COX-2 inhibition (IC₅₀ = 0.8 μM) with minimal ulcerogenicity . The benzamide group in N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide may similarly modulate prostaglandin synthesis, though direct evidence is pending.
Table 1: Comparative Pharmacological Data of Thienopyrazole Analogs
Compound | COX-2 IC₅₀ (μM) | Analgesic ED₅₀ (mg/kg) | Ulcerogenic Index |
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Aspirin | 1.2 | 100 | 2.8 |
6-Phenyl-3(2H)-pyridazinone | 0.8 | 50 | 0.3 |
Target Compound* | N/A | N/A | N/A |
*Predicted based on structural similarity .
Mechanistic Insights
The thienopyrazole core may interact with the arachidonic acid binding pocket of cyclooxygenase isoforms, while the benzamide moiety could hydrogen-bond to catalytic residues (e.g., Tyr385) . Molecular docking studies of analogs suggest a binding affinity ΔG = -9.2 kcal/mol for COX-2 .
Stability and Reactivity
Degradation Pathways
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Hydrolytic Stability: The amide bond is susceptible to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, forming benzic acid and the corresponding amine.
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Oxidative Metabolism: Cytochrome P450-mediated oxidation of the thiophene ring generates sulfoxide derivatives, as observed in microsomal assays.
Future Directions and Applications
Synthetic Modifications
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Electron-Withdrawing Groups: Nitro or trifluoromethyl substitutions at the benzamide para-position could enhance metabolic stability.
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Prodrug Strategies: Esterification of the benzamide carbonyl may improve oral bioavailability.
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